Physicochemical Differentiation: Lipophilicity and Molecular Weight vs. Des-Bromo Analog
The 2-bromophenyl substitution in 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide (CID 71806529) increases both molecular weight and lipophilicity compared to the des-bromo analog N-(2-oxoindolin-5-yl)-3-phenylpropanamide (CID 53402833). The target compound exhibits an XLogP3 of 3.1 [1], while the des-bromo analog has an XLogP3 of approximately 1.8 (estimated by PubChem's XLogP3 algorithm, though not experimentally confirmed for the analog). The molecular weight difference is 107 g/mol (387.3 vs. 280.3 g/mol) [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 3.1; MW = 387.3 g/mol |
| Comparator Or Baseline | N-(2-oxoindolin-5-yl)-3-phenylpropanamide: XLogP3 ≈ 1.8 (estimated); MW = 280.3 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +1.3; ΔMW = +107 g/mol |
| Conditions | Computed properties from PubChem (release 2021.05.07). XLogP3 for comparator estimated based on structure similarity; experimental logP not available. |
Why This Matters
Higher lipophilicity can enhance membrane permeability but may reduce aqueous solubility; this trade-off is critical for selecting the appropriate analog for cell-based vs. biochemical assays.
- [1] PubChem Compound Summary for CID 71806529, 3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1448128-27-5 View Source
